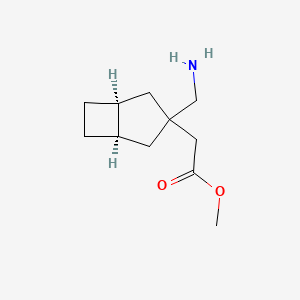

PF-05085727

概述

描述

PF-05085727 是一种有效的、选择性的、能够穿透血脑屏障的环磷酸鸟苷依赖性磷酸二酯酶 2A (PDE2A) 抑制剂。 它对 PDE2A 的抑制浓度 (IC50) 为 2 纳摩尔,并且对其他磷酸二酯酶的抑制选择性超过 4000 倍 。该化合物在科学研究中具有巨大潜力,特别是在神经退行性疾病和认知障碍领域。

科学研究应用

PF-05085727 具有多种科学研究应用:

作用机制

PF-05085727 通过选择性抑制 PDE2A 发挥其作用,PDE2A 是一种负责水解环磷酸鸟苷的酶。 通过抑制 PDE2A,this compound 提高了大脑中环磷酸鸟苷的水平,进而调节了参与认知功能和神经保护的各种信号通路 。分子靶点包括 PDE2A 和环磷酸鸟苷信号通路中的下游效应器。

安全和危害

PF 05085727-Bio-X shows weak activity with an IC50 of 162 μM to induce cell death in a cellular toxicity assay using transformed human liver endothelial (THLE) cells . It shows a minimal inhibition of cytochrome P450 enzymes (CYPs), inhibiting 1A2, 2C8, 2C9, 2D6, and 3A4 with percentages of 16%, 18%, 7%, 4%, and 30%, respectively .

未来方向

准备方法

PF-05085727 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

吡唑并[3,4-d]嘧啶核的形成: 这涉及在受控条件下将适当的前体环化。

氮杂环丁烷基的引入: 这步涉及在特定条件下将吡唑并[3,4-d]嘧啶核与氮杂环丁烷反应。

用三氟甲基苯基进行官能化:

This compound 的工业生产方法尚未广泛记载,但它们很可能涉及对上述合成路线的优化,以确保高产率和纯度。

化学反应分析

PF-05085727 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化产物。

还原: 可以进行还原反应以修饰化合物中存在的官能团。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。形成的主要产物取决于所用的特定反应条件和试剂。

相似化合物的比较

PF-05085727 由于其高度选择性和血脑屏障穿透性而独一无二。类似的化合物包括:

依布地尔: 一种非选择性磷酸二酯酶抑制剂,用作抗炎剂.

西洛他唑: 一种 PDE3 抑制剂,用于治疗间歇性跛行.

This compound 由于其对 PDE2A 的高度选择性和其穿透血脑屏障的能力而脱颖而出,使其在神经退行性疾病和认知障碍研究中特别有用。

属性

IUPAC Name |

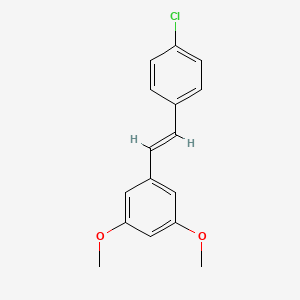

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVEYUXRBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF-05085727 interact with PDE2A and what are the downstream effects of this interaction?

A1: this compound acts as a potent and selective inhibitor of PDE2A []. While the exact binding mechanism is not detailed in the provided abstract, PDE2A inhibitors generally exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) specifically within the brain. This inhibition leads to increased intracellular levels of these secondary messengers, subsequently impacting downstream signaling pathways involved in neuronal plasticity and synaptic transmission. The study demonstrates that this compound effectively reverses the effects of NMDA antagonists in rodents, both behaviorally and electrophysiologically, supporting the notion that PDE2A inhibition can enhance NMDA signaling [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)

![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)